(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydroborate.
Substitution: The fluoro group and the tetrahydropyran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents like methanol, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, boranes, hydroborates, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophilic sites, leading to the formation of stable boronate esters. These interactions play a crucial role in the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Pinacol boronic esters: More stable boronic acid derivatives that are widely used in organic synthesis.
Uniqueness
The uniqueness of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid lies in its combination of a fluoro-substituted pyridine ring and a tetrahydropyran moiety. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C10H13BFNO3 |
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Molecular Weight |
225.03 g/mol |
IUPAC Name |
[2-fluoro-6-(oxan-4-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BFNO3/c12-10-8(11(14)15)1-2-9(13-10)7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2 |
InChI Key |
ZIRCERAMSYYRSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2CCOCC2)F)(O)O |
Origin of Product |
United States |
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